Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
Overview
Description
“Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of “Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate” involves the reaction of methyl 3,4-diaminobenzoate and N,N’-dicarbomethoxy-S-methylisothiourea in DMF, which are heated under reflux for 4 hours .Molecular Structure Analysis
The molecular structure of “Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate” includes an imidazole ring, which is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
“Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate” has a molecular weight of 192.17 . It is highly soluble in water and other polar solvents . Its Log Po/w (iLOGP) is 1.46, indicating its lipophilicity .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity . They can be used in the development of new drugs to treat bacterial infections .
Antimycobacterial Activity
Some imidazole derivatives have shown antimycobacterial activity . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Anti-inflammatory Activity
Imidazole derivatives can also exhibit anti-inflammatory properties . This makes them useful in the development of drugs for conditions that involve inflammation .
Antitumor Activity
Certain imidazole derivatives have demonstrated antitumor activity . This suggests they could be used in the development of cancer treatments .
Antidiabetic Activity
Some imidazole derivatives have shown antidiabetic activity . This indicates potential applications in the treatment of diabetes .
Antioxidant Activity
Imidazole derivatives have been found to possess antioxidant properties . This suggests they could be used in the development of drugs to combat oxidative stress .
Antifungal Activity
Imidazole derivatives can also exhibit antifungal properties . This makes them useful in the development of antifungal drugs .
Anti-amoebic and Antihelmintic Activities
Imidazole derivatives have shown anti-amoebic and antihelmintic activities . This suggests potential applications in the treatment of diseases caused by amoebas and helminths .
These are just a few of the many potential applications of “Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate”. The compound’s diverse range of biological activities makes it a valuable tool in the field of drug development .
Mechanism of Action
Target of Action
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They interact with various targets, leading to a wide array of biological responses .
Biochemical Pathways
Imidazole derivatives have been found to impact a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives have been found to exhibit a broad range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
It’s worth noting that many drugs can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
methyl 2-oxo-1,3-dihydrobenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8(12)5-2-3-6-7(4-5)11-9(13)10-6/h2-4H,1H3,(H2,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBROPAHLBJQQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438522 | |
Record name | Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate | |
CAS RN |
106429-57-6 | |
Record name | Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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